molecular formula C80H102ClF3N10O11S4 B10831864 N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide

N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide

Cat. No.: B10831864
M. Wt: 1600.4 g/mol
InChI Key: CWIUDSZQDVZITQ-QFNMACOTSA-N
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Description

PZ703b is a novel compound known as a proteolysis-targeting chimera (PROTAC) degrader. It specifically targets the B-cell lymphoma-extra large (BCL-XL) protein, which plays a crucial role in regulating apoptosis (programmed cell death). By degrading BCL-XL, PZ703b induces apoptosis and inhibits the proliferation of cancer cells, making it a promising candidate for cancer research, particularly in the study of bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZ703b involves multiple steps, including the coupling of specific ligands to form a chimeric molecule. The synthetic route typically includes:

    Ligand Synthesis: The preparation of ligands that bind to BCL-XL and the von Hippel-Lindau (VHL) E3 ligase.

    Coupling Reaction: The ligands are coupled using a linker to form the PROTAC molecule.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of PZ703b would involve scaling up the synthetic route while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

PZ703b undergoes several types of chemical reactions, including:

    Degradation: It induces the degradation of BCL-XL protein through the ubiquitin-proteasome pathway.

    Apoptosis Induction: It triggers apoptosis in cancer cells via the mitochondrial pathway.

Common Reagents and Conditions

    Reagents: Common reagents used in the synthesis and reactions of PZ703b include dimethyl sulfoxide (DMSO), trifluoroacetic acid (TFA), and various coupling agents.

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound.

Major Products

The major product formed from the reactions involving PZ703b is the degraded BCL-XL protein, leading to the induction of apoptosis in cancer cells .

Scientific Research Applications

PZ703b has several scientific research applications, including:

Mechanism of Action

PZ703b exerts its effects through a unique mechanism of action:

Comparison with Similar Compounds

Similar Compounds

    PZ703a: An epimer of PZ703b, but less potent in inducing BCL-XL degradation.

    DT2216: A predecessor PROTAC that targets BCL-XL but does not inhibit BCL-2 as effectively as PZ703b.

Uniqueness

PZ703b is unique due to its dual-targeting mechanism, which allows it to degrade BCL-XL and inhibit BCL-2 simultaneously. This hybrid mechanism enhances its potency against cancer cells that depend on both BCL-XL and BCL-2 for survival .

Properties

Molecular Formula

C80H102ClF3N10O11S4

Molecular Weight

1600.4 g/mol

IUPAC Name

N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide

InChI

InChI=1S/C80H102ClF3N10O11S4/c1-54(56-20-22-58(23-21-56)73-55(2)86-53-107-73)87-76(99)69-46-64(95)50-94(69)77(100)74(78(3,4)5)89-72(97)19-15-10-8-7-9-14-18-71(96)85-52-79(6)36-34-67(57-24-28-61(81)29-25-57)60(48-79)49-92-38-40-93(41-39-92)63-30-26-59(27-31-63)75(98)90-109(103,104)66-32-33-68(70(47-66)108(101,102)80(82,83)84)88-62(35-37-91-42-44-105-45-43-91)51-106-65-16-12-11-13-17-65/h11-13,16-17,20-33,47,53-54,62,64,69,74,88,95H,7-10,14-15,18-19,34-46,48-52H2,1-6H3,(H,85,96)(H,87,99)(H,89,97)(H,90,98)/t54-,62+,64+,69-,74+,79+/m0/s1

InChI Key

CWIUDSZQDVZITQ-QFNMACOTSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)NC[C@@]4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)N[C@H](CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)NCC4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NC(CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

Origin of Product

United States

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